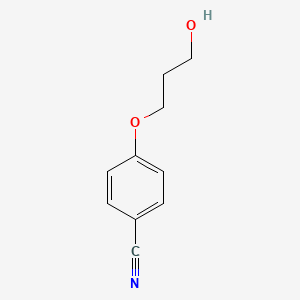

4-(3-Hydroxypropoxy)benzonitrile

Description

Historical Trajectories in Organic Synthesis Research

The synthesis of 4-(3-Hydroxypropoxy)benzonitrile is not extensively detailed in early chemical literature, but its preparation can be inferred from established and well-documented synthetic methodologies for similar aromatic compounds. The most common and direct approach involves the etherification of 4-hydroxybenzonitrile (B152051) with a suitable three-carbon synthon.

A typical synthetic route would be the Williamson ether synthesis, a robust and widely used method for forming ethers. This reaction would involve the deprotonation of 4-hydroxybenzonitrile with a base, such as sodium hydride or potassium carbonate, to form the corresponding phenoxide. This phenoxide salt then acts as a nucleophile, attacking an electrophilic three-carbon molecule like 3-chloro-1-propanol (B141029) or 3-bromo-1-propanol. The reaction results in the formation of the desired ether linkage, yielding this compound.

Alternatively, the synthesis can commence from 4-cyanophenol and 3-halopropyl acetate, followed by the hydrolysis of the ester to reveal the hydroxyl group. Another potential, though less direct, route could involve the transformation of a different functional group on the benzene (B151609) ring into a nitrile, a common strategy in organic synthesis. For instance, a starting material like 4-(3-hydroxypropoxy)benzaldehyde (B3394890) could be converted to the corresponding oxime, which is then dehydrated to yield the nitrile. This method is exemplified in the synthesis of other benzonitrile (B105546) derivatives. researchgate.net

Foundational Role as a Synthetic Intermediate and Building Block in Chemical Research

The utility of this compound in academic research lies in its capacity to serve as a versatile scaffold for the construction of more elaborate molecular architectures. The dual functionality of the molecule allows for selective chemical modifications at either the nitrile or the hydroxyl end, or both.

The terminal hydroxyl group can undergo a wide range of chemical reactions. It can be oxidized to an aldehyde or a carboxylic acid, esterified, or converted into a leaving group for nucleophilic substitution reactions. This allows for the introduction of various other functional groups and the extension of the carbon chain.

The nitrile group is also a highly versatile functional group. It can be hydrolyzed to a carboxylic acid or an amide, reduced to a primary amine, or can participate in cycloaddition reactions to form heterocyclic rings. The nitrile group is recognized as a bioisostere for various functional groups in medicinal chemistry, capable of acting as a hydrogen bond acceptor. nih.gov This property is crucial in the design of enzyme inhibitors and receptor antagonists. nih.gov The benzonitrile moiety itself is a key component in a number of pharmaceuticals, highlighting the potential of its derivatives in drug discovery. nih.gov

The ability to manipulate these two functional groups independently provides chemists with a powerful tool for creating a diverse library of compounds for screening in various biological assays or for the development of new materials.

Overview of Current Academic Inquiry and Future Research Trajectories

Current academic research involving benzonitrile derivatives is vibrant, with a strong focus on medicinal chemistry and materials science. While specific research on this compound is not extensively published, the broader interest in related structures points towards several potential future research directions.

In medicinal chemistry, this compound could serve as a key intermediate in the synthesis of novel therapeutic agents. The benzonitrile unit is a known pharmacophore in a variety of drugs, including non-steroidal anti-androgens and aromatase inhibitors. nih.gov Future research could involve the synthesis of a series of derivatives of this compound where the hydroxyl group is modified to introduce different functionalities, aiming to discover new molecules with potential biological activity. The exploration of its derivatives as, for example, kinase inhibitors or for their antimicrobial properties, represents a promising avenue for future investigation.

In the realm of materials science, the rigid benzonitrile core combined with the flexible hydroxypropoxy chain makes this molecule an interesting candidate for the synthesis of liquid crystals, polymers, and other functional materials. The hydroxyl group can be used for polymerization or for grafting the molecule onto surfaces, while the polar nitrile group can influence the material's electronic and photophysical properties. Future studies might explore the synthesis of polyesters or polyethers incorporating this moiety and investigate their thermal and mechanical properties.

Furthermore, the development of novel, more efficient, and sustainable synthetic methods for the preparation of this compound and its analogs will likely continue to be an area of interest for organic chemists.

Structure

3D Structure

Properties

IUPAC Name |

4-(3-hydroxypropoxy)benzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2/c11-8-9-2-4-10(5-3-9)13-7-1-6-12/h2-5,12H,1,6-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKFWPUKFXWRSMT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)OCCCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10568621 | |

| Record name | 4-(3-Hydroxypropoxy)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10568621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147749-97-1 | |

| Record name | 4-(3-Hydroxypropoxy)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10568621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 4 3 Hydroxypropoxy Benzonitrile and Its Precursors

Established Synthetic Pathways and Precursor Chemistry

The traditional synthesis of 4-(3-Hydroxypropoxy)benzonitrile relies on fundamental organic reactions, including reduction, oxidation, and etherification, utilizing readily available precursors.

Synthesis via Reduction of Carboxylic Acid Derivatives

One viable synthetic route involves the reduction of a corresponding carboxylic acid derivative. This pathway begins with the synthesis of a precursor molecule containing a carboxylic acid or ester group, which is then reduced to the primary alcohol. A plausible precursor for this method is a derivative of 4-hydroxybenzoic acid.

The synthesis could proceed by first etherifying a protected 4-hydroxybenzoic acid ester, such as methyl 4-hydroxybenzoate (B8730719), with a suitable three-carbon synthon. The resulting ester, methyl 4-(3-hydroxypropoxy)benzoate, can then be reduced to the target alcohol, this compound. Alternatively, the nitrile group can be introduced earlier in the synthetic sequence. For instance, starting from 4-cyanophenol, an ester-containing side chain can be introduced, followed by selective reduction of the ester in the presence of the nitrile.

The reduction of carboxylic acids and their derivatives is a well-established transformation in organic synthesis. google.com Various reagents can be employed for this purpose, with the choice depending on the specific substrate and the presence of other functional groups.

Table 1: Common Reducing Agents for Carboxylic Acid Derivatives

| Reducing Agent | Applicable Substrate | Notes |

| Lithium aluminum hydride (LiAlH₄) | Carboxylic acids, Esters | Highly reactive, non-selective |

| Sodium borohydride (B1222165) (NaBH₄) | Esters (in some cases), Acid chlorides | Milder than LiAlH₄, more selective |

| Borane (BH₃) | Carboxylic acids | Selective for carboxylic acids over many other functional groups |

The synthesis of related β-carboline carboxylic acid derivatives has been reported, highlighting the utility of building complex molecules from carboxylic acid precursors. researchgate.net Similarly, the preparation of 1-(4-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid and its derivatives demonstrates the manipulation of carboxyl groups in the synthesis of functionalized aromatic compounds. researchgate.net

Oxidative Dehydrogenation Catalysis in Diol Conversion

The conversion of diols through oxidative dehydrogenation is a key strategy for producing hydroxyaldehydes or hydroxyketones, which are valuable intermediates. researchgate.netnih.gov In the context of synthesizing this compound, the selective oxidation of a symmetrical diol like 1,3-propanediol (B51772) to 3-hydroxypropionaldehyde is a critical step. This aldehyde can then be used in subsequent reactions, such as a reductive amination or as a precursor to a leaving group for etherification.

Catalytic systems for the oxidative dehydrogenation of diols often employ precious metals or earth-abundant transition metals. For example, gold catalysts have been shown to be effective in the oxidative dehydrogenation of alcohols to aldehydes and ketones with high selectivity. google.com Another approach involves the use of copper chromite catalysts for the dehydrogenation of aliphatic diols to produce lactones. google.com

Enzymatic methods also offer a green and highly selective alternative. For instance, horse liver alcohol dehydrogenase (HLADH) has been used in combination with a synthetic flavin to catalyze the oxidation of diols to lactones. nih.gov

Table 2: Catalytic Systems for Diol Oxidation

| Catalyst System | Diol Substrate | Product | Reference |

| Pt/Sn-Beta | 1,2-propanediol | Hydroxyacetone | researchgate.net |

| HLADH-SBFC | 1,4-butanediol | Butyrolactone | nih.gov |

| Mn(II)/Pyridine-2-carboxylic acid | Vicinal diols | α-Hydroxy ketones | nih.gov |

| Gold | Monohydric alcohols | Aldehydes/Ketones | google.com |

| Copper chromite | Aliphatic diols | Lactones | google.com |

Etherification Reactions Involving 4-Cyanophenol Derivatives

A direct and common method for the synthesis of this compound is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide or other suitable leaving group by the phenoxide ion of 4-cyanophenol. 4-Cyanophenol, also known as p-hydroxybenzonitrile, is a readily available starting material. nih.govsigmaaldrich.com

The synthesis of 4-cyanophenol itself can be achieved through various methods, including the reaction of p-hydroxybenzaldehyde with hydroxylamine (B1172632) hydrochloride to form the oxime, followed by dehydration. google.com

In the etherification step, 4-cyanophenol is treated with a base, such as sodium hydride or potassium carbonate, to generate the corresponding phenoxide. This nucleophile then reacts with a three-carbon electrophile containing a masked or protected hydroxyl group, such as 3-chloropropan-1-ol or 3-bromopropan-1-ol.

The reaction conditions for the etherification of phenols are generally mild and provide good yields of the desired ether product.

Approaches from Halogenated Benzonitrile (B105546) Intermediates

An alternative synthetic strategy starts with a halogenated benzonitrile, such as 4-fluorobenzonitrile (B33359) or 4-chlorobenzonitrile. nih.gov The synthesis involves a nucleophilic aromatic substitution (SNA) reaction where the halogen atom is displaced by an oxygen nucleophile.

In this approach, 1,3-propanediol can be used as the nucleophile. The reaction is typically carried out in the presence of a strong base, which deprotonates one of the hydroxyl groups of the diol to form an alkoxide. This alkoxide then attacks the electron-deficient aromatic ring of the halogenated benzonitrile, leading to the displacement of the halide and the formation of the ether linkage.

The synthesis of 4-cyanophenol from 4-fluorobenzonitrile has been reported, which proceeds via a similar nucleophilic aromatic substitution mechanism with a hydroxide (B78521) source. chemicalbook.com Furthermore, processes for preparing fluorobenzonitriles from chlorobenzonitriles through halogen exchange reactions are well-documented. google.com The reaction of o- or p-halogenated benzonitriles with alkali metal alkoxides in anhydrous alcohol solutions is also a known method for producing hydroxybenzonitriles. google.com

Contemporary and Catalytic Synthesis Innovations

Modern synthetic chemistry continually seeks more efficient, selective, and sustainable methods. In the synthesis of this compound and its precursors, catalytic innovations, particularly those involving transition metals, play a significant role.

Application of Cyclometalated Ruthenium Catalysts

Ruthenium-based catalysts have emerged as powerful tools for a variety of organic transformations, including oxidation, reduction, and carbon-carbon bond formation. Cyclometalated ruthenium complexes, in particular, have shown high activity and selectivity in catalytic reactions.

In the context of synthesizing this compound, ruthenium catalysts are highly relevant for the selective oxidation of alcohols. nih.govnih.gov For instance, a cyclometalated ruthenium(II) complex has been described for the selective oxidative scission of olefins to carbonyls, demonstrating the catalyst's tolerance for various functional groups. acs.org

Furthermore, ruthenium catalysts have been employed for the carbocycle-selective hydrogenation of fused heteroarenes. acs.org While this specific application is not directly related to the synthesis of the target molecule, it underscores the versatility and tunability of ruthenium catalysts. The use of trace amounts of Ru(III) in micellar media has been shown to significantly enhance the oxidation rate of cyclohexanol. consensus.app This suggests that advanced ruthenium catalytic systems could be applied to the selective oxidation of 1,3-propanediol, a key precursor, to afford 3-hydroxypropionaldehyde with high efficiency and under mild conditions.

Transition Metal-Mediated Epoxide Ring-Opening Strategies

The ring-opening of epoxides with phenols presents a direct route to β-hydroxy ethers. While the traditional Williamson ether synthesis remains a common method, transition metal catalysis offers alternative pathways with potentially enhanced reactivity and selectivity. The reaction of an epoxide, such as propylene (B89431) oxide, with 4-cyanophenol in the presence of a transition metal catalyst can, in principle, yield this compound.

Research in this area has explored various catalysts for the asymmetric ring-opening (ARO) of epoxides. Metal-salen complexes, particularly those of chromium and cobalt, have been identified as effective catalysts for the addition of nucleophiles to meso-epoxides. acs.org For instance, the use of a chiral (salen)CrN₃ complex has been shown to be optimal for the addition of TMSN₃ to meso-epoxides, proceeding through a mechanism involving the cooperative activation of both the epoxide and the nucleophile by two different metal centers. acs.org While these studies primarily focus on other nucleophiles, the underlying principles of Lewis acidic activation of the epoxide by the metal center are applicable to phenol (B47542) nucleophiles. acs.orgjsynthchem.com

Heterobimetallic cobalt salen complexes have also demonstrated high enantioselectivity and reactivity in the ring-opening of racemic terminal epoxides with a variety of nucleophiles, including phenols. These reactions can produce optically enriched α-aryloxy alcohols with high enantiomeric excess (ee). researchgate.net The mechanism of these reactions is proposed to involve the activation of the epoxide by the chiral Lewis acidic metal complex. acs.org

Furthermore, double metal cyanide (DMC) catalysts, such as those based on Zn₃[Co(CN)₆]₂, are effective for the ring-opening polymerization of propylene oxide. researchgate.netresearchgate.netresearcher.liferesearchgate.netmagtech.com.cn While primarily used for polymerization, the catalytic activity of these complexes in epoxide ring-opening suggests their potential for controlled, non-polymeric additions under specific conditions. The mechanism is believed to involve a cationic coordination of the epoxide. researchgate.net The reaction between (TPP)AlX (where TPP = tetraphenylporphyrin) and propylene oxide also demonstrates ring-opening to form the corresponding alkoxy aluminates. nih.gov

Despite these advances, specific examples and detailed data for the transition metal-mediated ring-opening of propylene oxide with 4-cyanophenol to directly synthesize this compound are not extensively reported in the reviewed literature.

Asymmetric Synthesis and Stereoselective Pathways

The development of asymmetric routes to chiral molecules is a significant focus of modern organic synthesis. For this compound, the chirality would arise from the secondary alcohol in the propoxy chain. While direct asymmetric synthesis of this specific compound is not widely documented, related stereoselective transformations provide valuable insights.

One potential strategy involves the asymmetric ring-opening of a prochiral epoxide, such as propylene oxide, with 4-cyanophenol using a chiral catalyst. As mentioned previously, chiral metal-salen complexes have been successfully employed for the asymmetric ring-opening of epoxides with phenols, yielding chiral α-aryloxy alcohols with high enantioselectivity. acs.orgresearchgate.net The choice of catalyst and reaction conditions is crucial in controlling the enantiomeric excess of the product.

Another approach could involve the stereoselective reduction of a precursor ketone, 4-(3-oxopropoxy)benzonitrile. However, the synthesis of this keto-precursor is not straightforward.

A more established method for accessing structurally similar chiral compounds is through the kinetic resolution of racemic mixtures. For example, the hydrolytic kinetic resolution (HKR) of terminal epoxides using chiral cobalt-salen catalysts can provide both the resolved epoxide and the corresponding 1,2-diol in high enantiomeric excess. acs.org This resolved epoxide could then be reacted with 4-cyanophenol.

Furthermore, biocatalytic methods offer a green and highly selective alternative for the synthesis of chiral compounds. For instance, whole cells of Metschnikowia koreensis have been used for the stereoinversion of 3-aryloxy-1,2-propanediols, demonstrating the potential for enzymatic processes in establishing the desired stereochemistry in molecules with a similar backbone to this compound. masterorganicchemistry.com Peptide-catalyzed atroposelective bromination has also been used to synthesize chiral 3-arylquinazolin-4(3H)-ones with high enantiomeric induction, showcasing the utility of peptide catalysts in asymmetric synthesis. nih.gov

The following table summarizes some relevant catalytic systems for asymmetric synthesis of related compounds:

| Catalyst/Method | Reaction Type | Substrates | Enantioselectivity (ee) | Reference |

| Chiral (salen)CrN₃ | Asymmetric Ring-Opening | meso-Epoxides, TMSN₃ | High | acs.org |

| Heterobimetallic Co-salen | Asymmetric Ring-Opening | Terminal epoxides, Phenols | 84-99% | researchgate.net |

| Chiral Co-salen | Hydrolytic Kinetic Resolution | Propylene oxide | High | acs.org |

| Metschnikowia koreensis | Stereoinversion | 3-Aryloxy-1,2-propanediols | Not specified | masterorganicchemistry.com |

| Peptide Catalyst | Atroposelective Bromination | 3-Arylquinazolin-4(3H)-ones | Up to 97:3 er | nih.gov |

Chemo- and Regioselectivity in Synthesis of this compound

The synthesis of this compound from 4-cyanophenol and a three-carbon unit requires careful control of chemo- and regioselectivity.

Chemoselectivity: The key challenge in the synthesis is the selective O-alkylation of the phenolic hydroxyl group in the presence of the nitrile group. The Williamson ether synthesis, which involves the reaction of a phenoxide with an alkyl halide, is a classic example of achieving this chemoselectivity. masterorganicchemistry.combyjus.comvedantu.comwikipedia.orgnumberanalytics.com The phenoxide, being a much stronger nucleophile than the nitrile group, selectively attacks the electrophilic carbon of the alkylating agent. The reaction of 4-cyanophenol with 3-chloro-1-propanol (B141029) in the presence of a base like potassium carbonate proceeds via the formation of the 4-cyanophenoxide ion, which then undergoes nucleophilic substitution on the chloropropanol. vedantu.com

Regioselectivity: When an unsymmetrical epoxide like propylene oxide is used as the three-carbon source, the regioselectivity of the ring-opening becomes critical. The outcome of the reaction is highly dependent on the reaction conditions.

Under basic or neutral conditions , the ring-opening proceeds via an Sₙ2 mechanism. jsynthchem.comd-nb.infolibretexts.orgresearchgate.netchemistrysteps.com The nucleophile (4-cyanophenoxide) will attack the less sterically hindered carbon of the epoxide ring. In the case of propylene oxide, this would be the terminal carbon, leading to the desired this compound.

Under acidic conditions , the reaction has more Sₙ1 character. jsynthchem.comd-nb.infolibretexts.orgresearchgate.netchemistrysteps.com The epoxide oxygen is first protonated, and the nucleophile then attacks the more substituted carbon, which can better stabilize the developing positive charge. For propylene oxide, this would lead to the formation of the regioisomeric product, 4-(2-hydroxy-1-methylethoxy)benzonitrile.

Therefore, to ensure the formation of the desired linear propoxy chain, the reaction should be carried out under basic or neutral conditions.

Optimization of Reaction Parameters and Yields in Laboratory-Scale Preparations

The optimization of reaction parameters is crucial for maximizing the yield and purity of this compound in laboratory-scale preparations. The most common synthetic route appears to be a variation of the Williamson ether synthesis.

A reported synthesis of the precursor, 4-(3-chloropropoxy)benzonitrile, involved the reaction of 4-cyanophenol with 1-bromo-3-chloropropane (B140262) and potassium carbonate in acetone. vedantu.com This reaction, when heated at reflux overnight, provided the product, albeit with a dimer impurity and a modest yield after recrystallization. vedantu.com

A similar Williamson ether synthesis for a related compound, 4-methoxy-3-(3-morpholinopropoxy)benzonitrile, was achieved by reacting 3-hydroxy-4-methoxybenzonitrile (B193458) with N-(3-chloropropyl)morpholine, resulting in a high total yield of 87.5%. researchgate.net This suggests that with the appropriate choice of reagents and purification methods, high yields are attainable.

The table below summarizes reaction conditions found for the synthesis of precursors and related compounds, which can inform the optimization of the synthesis of this compound.

| Reactants | Reagents & Solvent | Conditions | Product | Yield | Reference |

| 4-Cyanophenol, 1-Bromo-3-chloropropane | K₂CO₃, Acetone | Reflux, overnight | 4-(3-Chloropropoxy)benzonitrile | 24.4% (after recrystallization) | vedantu.com |

| 3-Hydroxy-4-methoxybenzaldehyde | 1. Hydroxylammonium sulfate, Sodium formate, Formic acid; 2. N-(3-chloropropyl)morpholine | Not specified | 4-Methoxy-3-(3-morpholinopropoxy)benzonitrile | 87.5% (total) | researchgate.net |

| o(p)-Halogenated benzonitrile | Alkali metal alkoxide in anhydrous alcohol | 100-250 °C, 0.5-6 MPa, 1-24 h | o(p)-Hydroxybenzonitrile | >95% | google.com |

| 4-(4-Bromo-3-formylphenoxy)benzonitrile | Boron reagent, base, catalyst, organic solvent | Not specified | 4-(3-Formyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)benzonitrile | Not specified | google.com |

Key parameters for optimization include:

Base: The choice and stoichiometry of the base (e.g., K₂CO₃, NaH, alkali metal alkoxides) are critical for the complete formation of the phenoxide without promoting side reactions.

Solvent: Aprotic polar solvents like acetone, DMF, or DMSO are typically used to dissolve the reactants and facilitate the Sₙ2 reaction.

Temperature and Reaction Time: The reaction temperature needs to be high enough to ensure a reasonable reaction rate but not so high as to cause decomposition of reactants or products. The reaction time should be monitored to ensure complete conversion.

Purity of Reactants: The purity of the starting materials, particularly the alkylating agent, is important to avoid the formation of impurities that can be difficult to remove.

By carefully controlling these parameters, the yield and purity of this compound can be significantly improved in laboratory-scale preparations.

Chemical Transformations and Derivatization Strategies of 4 3 Hydroxypropoxy Benzonitrile

Reactivity Profiling of the Terminal Hydroxypropoxy Group

The terminal hydroxypropoxy group (-OCH2CH2CH2OH) is a primary alcohol, which imparts characteristic reactivity to the molecule. This functional group can readily undergo various transformations, including esterification, etherification, oxidation, and reduction.

Functional Group Interconversions and Esterification

The hydroxyl group of 4-(3-hydroxypropoxy)benzonitrile can be converted to other functional groups through established synthetic protocols. For instance, it can be transformed into a good leaving group, such as a tosylate or mesylate, by reacting it with the corresponding sulfonyl chloride in the presence of a base. ub.edu This activation facilitates subsequent nucleophilic substitution reactions.

Esterification is a common derivatization strategy for the hydroxyl group. This reaction involves the condensation of the alcohol with a carboxylic acid or its derivative, such as an acid chloride or anhydride, typically in the presence of an acid catalyst or a coupling agent. For example, the reaction of this compound with a carboxylic acid under Fischer esterification conditions (an acid catalyst and heat) would yield the corresponding ester. A study on the esterification of 4-hydroxybenzoic acid demonstrated the formation of ethyl 4-hydroxybenzoate (B8730719) with a 51% yield after refluxing for 72 hours in ethanol. nih.gov While this is not the exact target molecule, it illustrates a common esterification method. Another approach involves oxidative esterification, which has been shown to be a highly efficient method for synthesizing N-(2,3-dihydroxypropyl)arylamides. nih.govd-nb.info

Table 1: Representative Esterification Reactions

| Reactant 1 | Reactant 2 | Product | Conditions |

| This compound | Acetic Anhydride | 3-(4-cyanophenoxy)propyl acetate | Pyridine, room temperature |

| This compound | Benzoyl Chloride | 3-(4-cyanophenoxy)propyl benzoate | Triethylamine, CH2Cl2 |

This table presents hypothetical, yet chemically plausible, esterification reactions of this compound based on general organic chemistry principles.

Alkylation and Etherification Reactions

The hydroxyl group can also be alkylated to form ethers. The Williamson ether synthesis is a classic method for this transformation, involving the deprotonation of the alcohol with a strong base to form an alkoxide, followed by reaction with an alkyl halide. For instance, treating this compound with sodium hydride followed by an alkyl halide (e.g., methyl iodide) would yield the corresponding methyl ether. A related synthesis of 4-methoxy-3-(3-morpholinopropoxy) benzonitrile (B105546) involved reacting the corresponding hydroxyl intermediate with N-(3-chloropropyl) morpholine. researchgate.net

Selective Oxidation and Reduction Processes

Selective oxidation of the primary alcohol in this compound can yield either the corresponding aldehyde or carboxylic acid, depending on the choice of oxidizing agent. Reagents like pyridinium (B92312) chlorochromate (PCC) in dichloromethane (B109758) are known to oxidize primary alcohols to aldehydes, while stronger oxidants like potassium permanganate (B83412) or chromic acid would lead to the carboxylic acid. imperial.ac.uk

Chemical Behavior of the Benzonitrile Functional Group

The benzonitrile group (-C≡N) is a versatile functional group that can undergo a variety of transformations, most notably hydrolysis to carboxylic acids or amides, and reduction to primary amines.

Nitrile Hydrolysis and Amidation Pathways

The hydrolysis of nitriles is a well-established transformation that can be performed under either acidic or basic conditions. chemguide.co.uklumenlearning.com Acid-catalyzed hydrolysis typically involves heating the nitrile with a strong acid, such as hydrochloric or sulfuric acid, in the presence of water. lumenlearning.comyoutube.com The reaction proceeds through a protonated nitrile intermediate, which is then attacked by water. youtube.com Subsequent tautomerization and further hydrolysis yield the carboxylic acid and an ammonium (B1175870) salt. youtube.com

Base-catalyzed hydrolysis involves heating the nitrile with a strong base like sodium hydroxide (B78521). chemguide.co.uk The hydroxide ion directly attacks the electrophilic carbon of the nitrile, leading to the formation of a carboxylate salt and ammonia (B1221849). youtube.com Acidification of the reaction mixture is then required to obtain the free carboxylic acid. chemguide.co.uk Under milder basic conditions, the reaction can sometimes be stopped at the amide stage. youtube.com

Table 2: Hydrolysis of Benzonitrile Derivatives

| Starting Material | Conditions | Major Product |

| Benzonitrile | Strong Acid (e.g., HCl), Heat | Benzoic Acid youtube.com |

| Benzonitrile | Strong Base (e.g., NaOH), Heat, then H3O+ | Benzoic Acid youtube.com |

Reduction to Benzylamines and Related Derivatives

The nitrile group can be reduced to a primary amine (a benzylamine (B48309) derivative in this case) using various reducing agents. Common methods include catalytic hydrogenation and reduction with metal hydrides. vanderbilt.edu

Catalytic hydrogenation typically employs catalysts such as Raney nickel, platinum, or palladium on carbon under a hydrogen atmosphere. google.com A process for preparing benzylamine from benzonitrile involves passing undiluted benzonitrile and hydrogen countercurrently through a catalyst bed of Raney nickel, zirconium promoted reduced nickel, or platinum. google.com Another study demonstrated the photocatalytic reduction of benzonitrile to benzylamine using palladium-loaded titanium(IV) oxide. rsc.org

Metal hydrides like lithium aluminum hydride (LiAlH4) are also powerful reagents for the reduction of nitriles to primary amines. vanderbilt.edu The reaction is typically carried out in an anhydrous ether solvent. It is important to note that LiAlH4 is a very strong reducing agent and may also reduce other functional groups if present. Milder reducing agents like sodium borohydride (B1222165) are generally not effective for nitrile reduction unless a catalyst is used. vanderbilt.edu

The reduction of benzonitrile can sometimes lead to the formation of secondary amines (dibenzylamine) as a byproduct through the reaction of the intermediate imine with the primary amine product. google.com Reaction conditions can be optimized to favor the formation of the primary amine. google.com

Nucleophilic Addition to the Nitrile Moiety

The nitrile group (C≡N) of this compound is a key functional group that undergoes nucleophilic addition reactions. This reactivity stems from the polarized nature of the carbon-nitrogen triple bond, which renders the carbon atom electrophilic. openstax.org Consequently, it is susceptible to attack by various nucleophiles. Two of the most significant transformations are hydrolysis and reduction.

Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid. openstax.org In the first step, a nucleophilic attack by a hydroxide ion (in basic conditions) or water (in acidic conditions) on the electrophilic carbon of the nitrile leads to the formation of an imine intermediate. This intermediate subsequently tautomerizes to form an amide, 4-(3-hydroxypropoxy)benzamide. openstax.org Further hydrolysis of the amide, which is often faster than the initial nitrile hydrolysis, results in the formation of 4-(3-hydroxypropoxy)benzoic acid and ammonia (or an ammonium ion). openstax.org

Reduction: The nitrile group can be reduced to a primary amine, [4-(3-hydroxypropoxy)phenyl]methanamine. A powerful reducing agent like lithium aluminum hydride (LiAlH₄) is typically used for this transformation. openstax.org The reaction proceeds via nucleophilic addition of a hydride ion (H⁻) to the nitrile carbon, forming an imine anion intermediate. A second hydride addition then leads to a dianion, which upon protonation with water in a subsequent step, yields the primary amine. openstax.org This transformation is crucial for introducing a reactive amino group, which can serve as a handle for further derivatization.

Table 1: Key Nucleophilic Addition Reactions of the Nitrile Group

| Reaction | Reagents | Intermediate Product | Final Product |

|---|---|---|---|

| Hydrolysis | H₃O⁺ or NaOH(aq), Δ | 4-(3-Hydroxypropoxy)benzamide | 4-(3-Hydroxypropoxy)benzoic acid |

Design and Synthesis of Complex Derivatives and Analogues

The dual functionality of this compound, with its reactive nitrile and hydroxyl groups, makes it a versatile starting material for the synthesis of more complex molecules.

Incorporation into Heterocyclic Systems (e.g., piperazine (B1678402), piperidine (B6355638), quinazoline)

The functional groups of this compound or its simple derivatives can be used to build or attach various heterocyclic scaffolds, which are prominent in medicinal chemistry. nih.govnih.govnih.gov

Quinazolines: Quinazoline (B50416) derivatives are an important class of heterocyclic compounds with a wide range of biological activities. nih.govnih.gov A common synthetic route to quinazolinones involves the cyclization of an anthranilic acid derivative. nih.gov The nitrile group of this compound can be strategically used to construct this scaffold. For instance, after nitration at the 3-position and subsequent reduction of both the nitro and nitrile groups, a 3,4-diamino derivative could be formed. This diamine could then be cyclized with a suitable one-carbon source to form a quinazoline ring system. Alternatively, a derivative like 4-amino-3-(3-hydroxypropoxy)benzonitrile could serve as a key precursor. nih.gov

Piperidines: Piperidine is another key heterocycle in drug discovery. nih.govnih.gov Derivatives of this compound can be incorporated into piperidine structures. For example, the benzaldehyde (B42025) derivative, obtained from the reduction of the nitrile, can undergo condensation reactions with amines and other carbonyl compounds to form substituted piperidones, which can be further reduced to the corresponding piperidines. google.com

Piperazines: The piperazine moiety is a common feature in many therapeutic agents. nih.gov The this compound framework can be attached to a pre-existing piperazine ring. This is typically achieved by converting the hydroxyl group on the propoxy chain into a better leaving group (e.g., a tosylate or mesylate) and then reacting it with a piperazine derivative in a nucleophilic substitution reaction.

Formation of Compounds with Extended Linker Architectures

The 3-hydroxypropoxy side chain serves as a natural linker that can be extended or modified. This is a common strategy in drug design to connect a pharmacophore to another functional moiety or to optimize the spacing between two binding domains.

The terminal hydroxyl group can be used as a point of attachment for extending the linker. For example, it can be etherified or esterified with bifunctional reagents to introduce longer chains. Furthermore, the nitrile group can be transformed into other functional groups, such as amines or carboxylic acids, which can then be used to form amide or urea (B33335) linkages, thereby creating extended structures. google.com For instance, the amine derivative [4-(3-hydroxypropoxy)phenyl]methanamine can react with isocyanates or activated carboxylic acids to build longer, more complex architectures.

Table 2: Strategies for Linker Extension

| Functional Group | Transformation | Reagent Example | Resulting Linkage |

|---|---|---|---|

| Hydroxyl | Etherification | 1,n-Dihaloalkane | Ether |

| Hydroxyl | Esterification | Dicarboxylic acid | Ester |

| Nitrile (as Amine) | Amidation | Acyl chloride | Amide |

Construction of Amphiphilic Molecules

Amphiphilic molecules, which possess both hydrophilic (water-loving) and lipophilic (fat-loving) regions, are of great interest for their self-assembly properties and applications in materials science and drug delivery. This compound has inherent, albeit weak, amphiphilic character. The benzonitrile portion is lipophilic, while the hydroxypropoxy group, particularly the terminal hydroxyl, is hydrophilic.

This intrinsic amphiphilicity can be significantly enhanced through chemical modification.

Increasing Hydrophilicity: The hydrophilic character can be amplified by attaching polar head groups to the hydroxyl terminus. For example, reaction with ethylene (B1197577) oxide can produce a polyethylene (B3416737) glycol (PEG) chain, a well-known hydrophilic polymer.

Increasing Lipophilicity: The lipophilic character can be increased by esterifying the hydroxyl group with long-chain fatty acids (e.g., stearic acid, palmitic acid) or by introducing bulky, nonpolar groups onto the aromatic ring via electrophilic substitution.

By tuning the relative sizes of the hydrophilic and lipophilic parts, a wide range of amphiphiles with different properties and self-assembly behaviors (e.g., forming micelles or vesicles in aqueous media) can be designed and synthesized.

Covalent Functionalization for Supramolecular Assemblies

Supramolecular chemistry involves the study of systems held together by non-covalent interactions. This compound possesses several features that make it a candidate for designing self-assembling systems. These include:

Hydrogen Bonding: The hydroxyl group is a strong hydrogen bond donor and acceptor. The nitrile nitrogen can also act as a hydrogen bond acceptor.

π-π Stacking: The electron-deficient benzonitrile ring can participate in π-π stacking interactions with electron-rich aromatic systems.

Dipole-Dipole Interactions: The polar nitrile group creates a significant dipole moment in the molecule.

Through covalent modification, these interaction sites can be optimized to drive the formation of well-defined supramolecular structures. For example, synthesizing a bolaamphiphile by dimerizing the molecule through the hydroxyl groups could lead to the formation of nanotubes or nanofibers stabilized by intermolecular hydrogen bonding and π-π stacking. Similarly, attaching recognition motifs, such as crown ethers or cyclodextrins, to the molecule could enable host-guest chemistry and the construction of more complex, functional supramolecular architectures.

Structural Elucidation and Spectroscopic Characterization in Research of 4 3 Hydroxypropoxy Benzonitrile

Advanced Spectroscopic Analysis Techniques

Spectroscopy is a cornerstone in the study of 4-(3-hydroxypropoxy)benzonitrile, providing insights into its atomic and molecular structure, as well as its electronic and vibrational states.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural assignment of this compound. Both ¹H and ¹³C NMR are utilized to map the chemical environment of each proton and carbon atom within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring atoms. In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to the aromatic protons, the methylene (B1212753) protons of the propoxy chain, and the hydroxyl proton are observed. The chemical shifts (δ), reported in parts per million (ppm), are influenced by the electron density around the protons.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms. For this compound, this includes signals for the aromatic carbons, the nitrile carbon, and the carbons of the propoxy chain.

Interactive Table: Representative NMR Data for this compound

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | ~7.60 | Doublet | Aromatic (ortho to -CN) |

| ¹H | ~6.95 | Doublet | Aromatic (ortho to -O) |

| ¹H | ~4.20 | Triplet | -OCH₂- |

| ¹H | ~3.80 | Triplet | -CH₂OH |

| ¹H | ~2.05 | Quintet | -CH₂- |

| ¹H | ~2.50 | Singlet (broad) | -OH |

| ¹³C | ~162.8 | Singlet | Aromatic C-O |

| ¹³C | ~133.9 | Singlet | Aromatic C-H (ortho to -CN) |

| ¹³C | ~119.2 | Singlet | -C≡N |

| ¹³C | ~114.7 | Singlet | Aromatic C-H (ortho to -O) |

| ¹³C | ~103.9 | Singlet | Aromatic C-CN |

| ¹³C | ~67.0 | Singlet | -OCH₂- |

| ¹³C | ~60.0 | Singlet | -CH₂OH |

Note: Exact chemical shifts can vary depending on the solvent and concentration. sigmaaldrich.com

2D NMR Techniques: To further confirm the structural assignments, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are often employed. COSY experiments establish correlations between coupled protons, while HSQC correlates directly bonded proton and carbon atoms, providing definitive evidence for the connectivity within the molecule.

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis for Functional Group Identification and Molecular Vibrations

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is crucial for identifying the functional groups present in this compound. nih.gov These methods probe the vibrational modes of the molecule, with each functional group exhibiting characteristic absorption or scattering frequencies. scifiniti.com

Infrared (IR) Spectroscopy: The IR spectrum of this compound displays distinct absorption bands that confirm its key structural features. A strong, sharp band typically appears around 2220-2240 cm⁻¹, which is characteristic of the nitrile (-C≡N) stretching vibration. A broad absorption band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching of the hydroxyl group. The C-O stretching vibrations of the ether and alcohol functionalities are observed in the 1000-1300 cm⁻¹ region. Aromatic C-H and C=C stretching vibrations also appear at their expected frequencies. researchgate.net

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. The nitrile group, being a relatively non-polar bond, often gives a strong and sharp signal in the Raman spectrum, confirming the data obtained from IR spectroscopy. spectrabase.com

Interactive Table: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| -OH | Stretching | 3200-3600 (broad) |

| Aromatic C-H | Stretching | 3000-3100 |

| Aliphatic C-H | Stretching | 2850-3000 |

| -C≡N | Stretching | 2220-2240 (sharp) |

| Aromatic C=C | Stretching | 1400-1600 |

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight of this compound and to gain insight into its structure through analysis of its fragmentation patterns. nih.gov

Molecular Weight Confirmation: In a typical mass spectrum, the molecular ion peak (M⁺) will be observed, corresponding to the intact molecule with a single positive charge. The m/z (mass-to-charge ratio) of this peak confirms the molecular weight of the compound. For this compound (C₁₀H₁₁NO₂), the expected molecular weight is approximately 177.20 g/mol .

Fragmentation Pathway Analysis: When subjected to ionization, the molecule can break apart into smaller, charged fragments. The pattern of these fragments provides a "fingerprint" that can be used to deduce the original structure. Common fragmentation pathways for this compound may involve the loss of the hydroxyl group, cleavage of the propoxy chain, or fragmentation of the aromatic ring. nih.govmiamioh.edursc.org For instance, a fragment corresponding to the loss of the propanol (B110389) side chain might be observed. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Optical Properties

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. youtube.com The absorption of UV or visible light excites electrons from lower energy orbitals to higher energy orbitals.

For this compound, the presence of the benzonitrile (B105546) chromophore results in characteristic absorption bands in the UV region. The spectrum typically shows strong absorptions corresponding to π → π* transitions within the aromatic ring and the nitrile group. researchgate.netyoutube.com The position of the maximum absorbance (λ_max) can be influenced by the solvent polarity.

Chromatographic Methods for Purity Assessment and Isolation of Analogues

Chromatographic techniques are essential for assessing the purity of this compound and for the isolation of any related analogues or impurities.

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS): UPLC-MS is a highly sensitive and efficient technique for purity analysis. The UPLC component separates the compound from any impurities based on their differential partitioning between a stationary phase and a mobile phase. The mass spectrometer then provides mass information for the eluting components, allowing for their identification. This method is particularly useful for detecting and quantifying trace impurities that may not be visible by other spectroscopic techniques. rsc.org

Theoretical and Computational Chemistry Studies of 4 3 Hydroxypropoxy Benzonitrile

Quantum Chemical Computations for Molecular Properties

Quantum chemical computations are fundamental to understanding a molecule's behavior at the atomic and electronic levels. These calculations provide insights into structure, stability, and reactivity.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a workhorse of modern computational chemistry due to its favorable balance of accuracy and computational cost. For 4-(3-Hydroxypropoxy)benzonitrile, a DFT calculation, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), would be the first step. schrodinger.comdntb.gov.ua This process, known as geometry optimization, would determine the most stable three-dimensional arrangement of the atoms in the molecule, providing precise bond lengths, bond angles, and dihedral angles. The resulting optimized structure is the lowest energy conformation of the molecule in the gas phase.

Analysis of Molecular Orbitals: HOMO-LUMO Energy Gaps and Frontier Orbital Theory

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. schrodinger.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile. Conversely, the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter. schrodinger.com A large gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.com A small gap indicates that a molecule is more reactive and can be more easily polarized. irjweb.com For this compound, calculating the energies of the HOMO and LUMO and their energy gap would provide fundamental insights into its stability and potential reactivity.

Table 1: Illustrative Data from Frontier Molecular Orbital Analysis

| Parameter | Definition | Significance for this compound (Hypothetical) |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates the electron-donating ability of the molecule. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | A larger gap would suggest higher stability and lower reactivity. |

Vibrational Frequency Calculations and Spectral Interpretations

Following geometry optimization, vibrational frequency calculations are performed to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies). These calculations also predict the infrared (IR) and Raman spectra of the molecule. nih.gov Each calculated vibrational frequency corresponds to a specific normal mode of vibration, such as the stretching of the C≡N bond, the bending of the O-H group, or the rocking of the propyl chain. By comparing the calculated spectrum with an experimentally obtained spectrum, one can validate the accuracy of the computational model and make detailed assignments of the spectral bands. nih.gov

Investigation of Intermolecular Interactions and Hydrogen Bonding Networks

The hydroxyl (-OH) group in this compound is capable of acting as both a hydrogen bond donor and acceptor. The nitrile (-C≡N) group can also act as a hydrogen bond acceptor. These features suggest that the molecule can form significant intermolecular hydrogen bonds, leading to the formation of dimers or larger aggregates. nih.gov Computational studies can model these interactions by calculating the optimized geometry and binding energies of such dimers or clusters. nih.gov This analysis would reveal the strength and nature of the hydrogen bonds and how they influence the packing of the molecules in the solid state.

Conformational Landscape Analysis and Energetic Minima

The propoxy chain in this compound introduces conformational flexibility. Rotation around the C-C and C-O single bonds can lead to different spatial arrangements of the atoms, known as conformers. A conformational analysis would involve systematically rotating these bonds and calculating the energy of each resulting conformation. This process maps out the potential energy surface of the molecule, identifying the various low-energy conformers (energetic minima) and the energy barriers (transition states) that separate them. nih.gov This information is crucial for understanding the molecule's flexibility and the distribution of different conformers at a given temperature.

Predictive Modeling of Chemical Reactivity and Selectivity in Synthetic Pathways

Computational methods can predict the most likely sites for chemical reactions. By analyzing the electronic properties of the optimized structure, such as the distribution of electrostatic potential and the Fukui functions, one can identify the regions of the molecule that are most susceptible to electrophilic or nucleophilic attack. nih.gov The molecular electrostatic potential (MEP) map, for instance, visually represents the charge distribution, with red areas indicating electron-rich regions (prone to electrophilic attack) and blue areas indicating electron-poor regions (prone to nucleophilic attack). This predictive modeling can be invaluable for designing synthetic routes and understanding the regioselectivity of reactions involving this compound.

Role of 4 3 Hydroxypropoxy Benzonitrile and Its Derivatives in Advanced Chemical Research Fields

Applications as Key Synthetic Intermediates in Medicinal Chemistry Research

The functional groups of 4-(3-Hydroxypropoxy)benzonitrile allow for its incorporation into a variety of molecular scaffolds, leading to the development of novel therapeutic and diagnostic agents.

Precursors for Substituted Benzoxaborole Compounds

Benzoxaboroles are a class of boron-containing heterocyclic compounds that have garnered significant interest in the pharmaceutical industry for their diverse biological activities. nih.gov For instance, crisaborole, a benzoxaborole derivative, is an approved anti-inflammatory agent. nih.gov The synthesis of complex benzoxaboroles can be challenging. nih.gov However, derivatives of this compound play a crucial role in constructing these intricate structures.

One advanced synthetic strategy involves a rhodium-catalyzed [2+2+2] cycloaddition to form the benzoxaborole core. nih.gov In this context, a derivative, 4-(4-bromo-3-(hydroxymethyl)phenoxy)benzonitrile, serves as a key intermediate in a one-pot synthesis for crisaborole, highlighting the importance of the benzonitrile (B105546) moiety in building these pharmaceutically relevant molecules. google.com This process avoids complex purification steps, making it suitable for industrial-scale production. google.com

Intermediates in the Synthesis of Quinazolinone Derivatives

Quinazolinone is a heterocyclic scaffold found in numerous compounds with a wide range of pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities. mdpi.comacgpubs.org The synthesis of novel quinazolinone derivatives often involves the use of versatile intermediates to build the desired molecular complexity. ptfarm.plnih.gov

While direct synthesis of quinazolinones can start from simple precursors like anthranilic acid, more complex derivatives are often built using multi-step sequences. mdpi.comacgpubs.org In these syntheses, intermediates containing reactive functional groups are essential. For example, the synthesis of certain quinazolinone derivatives proceeds through chalcone (B49325) intermediates, which are then reacted with other reagents to form heterocyclic rings attached to the main quinazolinone structure. ptfarm.pl Although not a direct precursor in all syntheses, the structural motifs present in this compound (a substituted benzonitrile) are relevant to the construction of the broader class of complex aromatic compounds used in creating diverse quinazolinone libraries. mdpi.comptfarm.plresearchgate.net

Scaffolds for Developing Serotonin (B10506) Transporter (SERT) Imaging Agents

The serotonin transporter (SERT) is a key protein in the central nervous system and a target for numerous antidepressant medications. nih.gov Imaging agents, particularly those for Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT), are crucial for studying SERT function and its role in psychiatric disorders. nih.govnih.gov

The development of effective SERT imaging agents requires molecules with high affinity and selectivity. The core structure of many such agents is a tropane (B1204802) analog. nih.gov While this compound itself is not a direct component, its structural elements are found in related imaging agents. For example, the development of SERT radiotracers like [¹²³I]pZIENT, a tropane analog with a substituted phenyl ring, demonstrates the importance of the cyano-phenyl moiety in achieving high affinity and specificity for SERT. nih.gov The design of these agents often involves modifying the phenyl ring to fine-tune the molecule's properties, a strategy where a versatile building block like this compound could be valuable.

Building Blocks for Cannabinoid Receptor Antagonist Research

The cannabinoid receptor 1 (CB1R), part of the endocannabinoid system, is a significant target for drug development, particularly for treating obesity and related metabolic disorders. nih.govnih.gov However, early CB1R antagonists were associated with psychiatric side effects, leading to a search for new compounds with improved safety profiles, such as peripherally selective antagonists. nih.govnih.gov

The synthesis of novel CB1R antagonists often involves creating libraries of compounds with diverse chemical structures. nih.gov Research in this area has led to the development of tricyclic antagonists and other complex molecules. nih.gov While a direct use of this compound in a specific named antagonist was not identified, the chemical functionalities it possesses are relevant. The synthesis of such antagonists often starts with functionalized aromatic rings that are then elaborated into the final complex structures. The cyano and hydroxyl groups of this compound make it a suitable starting material for creating a variety of substituted aromatic intermediates for such synthetic endeavors.

Contributions to Liquid Crystal Materials Research

Liquid crystals (LCs) are materials that exhibit properties between those of conventional liquids and solid crystals. nih.gov They are widely used in display technologies and are being explored for other applications like sensors. nih.gov The molecular structure of a compound is critical to its liquid crystalline properties.

Compounds based on a 2,3,4-trihydroxy benzonitrile core connected to multiple 4-cyanobiphenyl (B145940) units have been shown to exhibit nematic liquid crystal phases over a broad temperature range, including at room temperature. researchgate.netresearchgate.net These materials are synthesized through the etherification of 2,3,4-trihydroxy benzonitrile with bromo-functionalized cyanobiphenyls. researchgate.net While not the exact starting material, this research highlights the importance of the benzonitrile moiety in the design of novel liquid crystalline materials. researchgate.netresearchgate.net The polarity and rigid nature of the cyanophenyl group contribute significantly to the formation of the desired mesophases. researchgate.net Furthermore, polystyrene-based polymers modified with liquid crystal precursors, such as those containing cyanobiphenyl groups, are used to create alignment layers for liquid crystal cells, demonstrating the broad utility of these chemical motifs in LC technology. mdpi.comnih.gov

Development of Novel Optical and Photosensitive Materials

Photosensitive and optical materials are designed to interact with light, leading to changes in their physical or chemical properties. mdpi.com These materials are crucial for applications in sensors, data storage, and phototherapy. mdpi.com The development of new materials often involves synthesizing polymers or small molecules with specific photoresponsive groups. mdpi.com

The synthesis of photosensitive materials can involve incorporating chromophores into a polymer backbone. For example, low-temperature curable photosensitive polyimides have been developed from photo-crosslinkable poly(amic ester) resins. mdpi.com In a different area of optical materials, heterojunctions of materials like indium monoselenide (InSe) and indium oxide (In₂O₃) are being investigated for their photosensitive properties. mdpi.com While this compound is not directly mentioned in these specific examples, its structure is relevant to the broader field. The benzonitrile group can be a useful component in the design of new polymers or molecules for optical applications, and the hydroxyl group provides a convenient handle for attaching it to other structures. For instance, the synthesis of 4-methoxy-3-(3-morpholinopropoxy) benzonitrile from 3-hydroxy-4-methoxybenzaldehyde demonstrates how the hydroxyl group on a benzonitrile derivative can be used to introduce other functional groups. researchgate.net

Integration into Advanced Polymer Science and Material Synthesis

The bifunctional nature of this compound, possessing both a hydroxyl group and a cyano group, makes it a valuable monomer or precursor in the synthesis of advanced polymers. The hydroxyl group provides a reactive site for polymerization reactions such as esterification and etherification, allowing for its incorporation into polyester, polyurethane, and polyether backbones. The polar nitrile group, on the other hand, can impart desirable properties such as high dielectric constant, thermal stability, and specific intermolecular interactions within the resulting polymer matrix.

One of the most significant areas of application for benzonitrile derivatives is in the field of liquid crystals (LCs). While direct studies on this compound in this context are not extensively documented, the broader class of alkoxybenzonitriles is well-established in the formulation of liquid crystalline materials. The rigid, rod-like structure of the benzonitrile core is a key feature for inducing mesophase behavior. For instance, related compounds like 4-(Decyloxy)benzoic acid have been investigated for their liquid crystal properties. The presence of a terminal cyano group is known to enhance the stability of liquid crystal shells. nih.gov This suggests that this compound could serve as a precursor for creating cyanobiphenyl-like structures, which are fundamental components of many liquid crystal displays (LCDs). The hydroxypropoxy group can be further modified to introduce different functionalities or to attach the molecule to a polymer backbone, creating liquid crystal polymers with tailored properties.

The general synthetic route to such materials often involves the coupling of a benzonitrile derivative with another aromatic unit to create a more extended, rigid molecular structure conducive to forming liquid crystalline phases. The following table outlines some related benzonitrile derivatives and their applications in material science:

| Compound Name | Application/Significance |

| 4-(Decyloxy)benzoic acid | Studied for its liquid crystal properties and surface adsorption characteristics. |

| 2,3,4-Trihydroxy Benzonitrile | Used as a core for designing novel liquid crystalline trimers. |

| 4-Cyanobiphenyls | Fundamental components in many commercial liquid crystal displays. |

| (E)-4-((4-((4-(alkoxy)benzoyl)oxy)benzylidene)amino)benzenesulfonic acid | A homologous series of liquid crystals with high thermal stability. nih.gov |

The incorporation of this compound into polymer structures can lead to materials with enhanced thermal stability, specific optical properties, and improved processability, making them suitable for a range of applications from advanced coatings to electronic components.

Facilitation of Functional Molecule Design and Supramolecular Architectures

The distinct chemical functionalities of this compound make it an excellent scaffold for the design of more complex functional molecules and the construction of supramolecular architectures. The nitrile group can participate in a variety of chemical transformations, including hydrolysis to carboxylic acids, reduction to amines, or cycloaddition reactions, providing a gateway to a diverse range of derivatives.

In the realm of supramolecular chemistry, the benzonitrile moiety is a known participant in non-covalent interactions such as π-π stacking and dipole-dipole interactions. These interactions are crucial for the self-assembly of molecules into well-defined, higher-order structures. Research on the supramolecular recognition of benzonitrile derivatives has demonstrated their ability to form host-guest complexes. For example, phenylphosphine (B1580520) oxide-bridged aromatic supramolecular macrocycles have been shown to precisely recognize and bind various benzonitrile derivatives through non-covalent interactions, forming key-lock complexes. This highlights the potential of the benzonitrile unit within this compound to act as a recognition site in molecular sensing or self-assembling systems.

The hydroxyl group of this compound adds another dimension to its supramolecular capabilities by enabling the formation of strong hydrogen bonds. This allows for the programmed assembly of molecules into predictable patterns, such as chains, sheets, or three-dimensional networks. The interplay between the hydrogen bonding of the hydroxyl group and the other non-covalent interactions of the benzonitrile core can lead to the formation of intricate and functional supramolecular structures. Liquid crystalline systems with terminal acid moieties, for instance, are known to form strong supramolecular interactions. nih.gov

The ability to design molecules that can self-assemble into complex architectures is a cornerstone of nanotechnology and materials science. The structural features of this compound and its derivatives provide chemists with a powerful tool to create novel functional materials with applications in areas such as drug delivery, catalysis, and molecular electronics.

Emerging Research Trends and Future Directions for 4 3 Hydroxypropoxy Benzonitrile

Sustainable and Green Chemistry Approaches in Synthesis

The principles of green chemistry are progressively being integrated into the synthesis of fine chemicals, including benzonitrile (B105546) derivatives. The focus is on developing more environmentally benign and efficient methods that reduce waste, avoid hazardous reagents, and utilize renewable resources.

Traditional methods for synthesizing benzonitriles and their derivatives can involve harsh reaction conditions, toxic reagents, and the generation of significant waste streams. nih.govresearchgate.net For instance, the synthesis of benzonitriles from benzaldehydes often employs reagents and catalysts that are not environmentally friendly. nih.govresearchgate.netrsc.org

Emerging research in green chemistry offers promising alternatives. One notable approach is the use of ionic liquids as recyclable catalysts and solvents. nih.govresearchgate.netrsc.org For the synthesis of benzonitriles, ionic liquids have been shown to act as effective catalysts for the dehydration of aldoximes and can also serve as a recyclable reaction medium, simplifying product separation and reducing solvent waste. nih.govresearchgate.netrsc.org A novel green synthetic route for benzonitrile has been proposed using an ionic liquid as a recycling agent, achieving high yields and allowing for the easy recovery and reuse of the ionic liquid. nih.govresearchgate.net While this has been demonstrated for benzonitrile, the principles are applicable to substituted derivatives like 4-(3-Hydroxypropoxy)benzonitrile.

Another green approach involves the use of more sustainable reagents and catalysts. For example, replacing traditional metal salt catalysts with more environmentally friendly alternatives is a key area of research. nih.govresearchgate.net The development of catalytic systems that can operate under milder conditions and with higher atom economy is also a significant goal.

The following table outlines a comparison between traditional and potential green synthesis routes that could be adapted for this compound.

| Feature | Traditional Synthesis Approach | Potential Green Chemistry Approach |

| Solvent | Often uses volatile organic compounds (VOCs). | Use of water, supercritical fluids, or recyclable ionic liquids. nih.govresearchgate.netresearchgate.net |

| Catalyst | May use stoichiometric amounts of hazardous reagents or heavy metal catalysts. | Use of heterogeneous catalysts, biocatalysts, or recyclable homogeneous catalysts. nih.govresearchgate.netrsc.org |

| Reaction Conditions | Often requires high temperatures and pressures. | Milder reaction conditions, potentially utilizing microwave or ultrasound assistance. |

| Waste Generation | Can produce significant amounts of by-products and waste. | Higher atom economy, minimizing waste generation. |

| Separation | Can involve complex and energy-intensive purification steps. | Simplified separation, for instance, through phase separation with ionic liquids. nih.govresearchgate.net |

By embracing these green chemistry principles, the synthesis of this compound can become more sustainable and economically viable.

Integration into Continuous Flow Chemistry Methodologies

Continuous flow chemistry is a paradigm shift in chemical synthesis, moving from traditional batch processing to continuous production in microreactors or tube reactors. acs.orgamf.chrsc.org This technology offers numerous advantages, including enhanced heat and mass transfer, precise control over reaction parameters, improved safety, and easier scalability. acs.orgamf.chrsc.orgkncv.nl These benefits are particularly relevant for the synthesis of fine chemicals and active pharmaceutical ingredients (APIs). acs.org

The synthesis of functionalized aromatic compounds, including benzonitrile derivatives, is well-suited for flow chemistry. acs.orgnih.gov The ability to safely handle hazardous reagents and intermediates, as well as to perform reactions at high temperatures and pressures with minimal risk, opens up new synthetic possibilities. acs.orgamf.ch For example, reactions involving organometallic reagents, which are often highly exothermic and air-sensitive, can be performed with greater control and safety in a flow system. acs.org

While specific studies on the continuous flow synthesis of this compound are not yet widely reported, the technology's potential is clear. A hypothetical flow process for its synthesis could involve the continuous feeding of reactants into a series of interconnected reactors, each optimized for a specific reaction step. This could lead to higher yields, reduced reaction times, and a more consistent product quality compared to batch production. rsc.org

The table below illustrates the potential advantages of a continuous flow approach for the synthesis of this compound.

| Parameter | Batch Processing | Continuous Flow Processing |

| Heat Transfer | Limited by the surface area-to-volume ratio of the reactor. | Excellent heat transfer due to high surface area-to-volume ratio in microreactors. rsc.org |

| Mass Transfer | Can be limited by inefficient mixing. | Enhanced mixing and mass transfer. rsc.org |

| Safety | Handling of large quantities of hazardous materials can be risky. | Smaller reaction volumes at any given time, leading to inherently safer processes. amf.ch |

| Scalability | Scaling up can be challenging and may require process re-optimization. | Scalability can often be achieved by running the process for a longer duration or by "numbering up" (using multiple reactors in parallel). rsc.org |

| Process Control | More difficult to maintain precise control over temperature, pressure, and reaction time. | Precise control over all reaction parameters, leading to better reproducibility. amf.ch |

The integration of flow chemistry with other enabling technologies, such as in-line analysis and automated optimization, could further accelerate the development of efficient and scalable processes for producing this compound and its derivatives. acs.org

Exploration of Novel Catalytic Systems for Efficient Derivatization

The functional groups present in this compound—the nitrile, the ether, and the hydroxyl group—offer multiple avenues for chemical modification. The exploration of novel catalytic systems to selectively transform these groups is a key research trend, aiming to create a diverse range of derivatives with unique properties.

Nitrile Group Transformations: The nitrile group is a versatile functional group that can be converted into amines, amides, carboxylic acids, and heterocycles. solubilityofthings.com Transition metal catalysts, particularly those based on palladium, rhodium, and copper, are instrumental in many of these transformations. acs.orgresearchgate.net For instance, the catalytic hydrogenation of nitriles to primary amines is a fundamental reaction, and research is focused on developing more active and selective catalysts that operate under milder conditions. The hydration of nitriles to amides is another important transformation that can be catalyzed by various metal complexes.

Hydroxyl Group Transformations: The primary hydroxyl group can be readily derivatized through esterification, etherification, or oxidation. Catalytic methods for these transformations are being developed to improve selectivity and reduce the use of stoichiometric reagents. For example, catalytic oxidation of the alcohol to an aldehyde or carboxylic acid would provide a new handle for further functionalization.

C-H Functionalization: A significant area of research is the direct functionalization of C-H bonds in aromatic rings. acs.orgresearchgate.netnih.gov This approach avoids the need for pre-functionalized starting materials and offers a more atom-economical route to new derivatives. Transition metal-catalyzed C-H activation could enable the introduction of new substituents onto the benzene (B151609) ring of this compound, leading to novel molecular architectures. researchgate.net

The following table summarizes some potential catalytic derivatizations of this compound.

| Functional Group | Transformation | Potential Catalytic System |

| Nitrile (-CN) | Reduction to amine (-CH₂NH₂) | Palladium, Rhodium, or Nickel catalysts with H₂. |

| Hydration to amide (-CONH₂) | Ruthenium, Gold, or Copper catalysts. | |

| Cycloaddition to tetrazole | Zinc or Copper salts with azides. | |

| Hydroxyl (-OH) | Oxidation to aldehyde (-CHO) | TEMPO-based catalysts, various metal catalysts. |

| Esterification | Lipases (biocatalysis), various acid/base catalysts. | |

| Etherification (e.g., Williamson ether synthesis) | Phase-transfer catalysts. | |

| Aromatic Ring (C-H) | Halogenation | Electrophilic halogenation catalysts (e.g., Lewis acids). |

| Borylation | Iridium or Rhodium catalysts. | |

| Alkylation/Arylation | Palladium or Ruthenium catalysts. acs.orgresearchgate.net |

The development of these catalytic methods will be crucial for unlocking the full synthetic potential of this compound.

Advanced Computational Design and Virtual Screening of Analogues

Computational chemistry and molecular modeling have become indispensable tools in modern chemical research and drug discovery. wikipedia.orgnih.govnih.govcornell.edu These techniques allow for the rational design of new molecules and the prediction of their properties, thereby accelerating the research and development process.

For this compound, computational methods can be applied in several ways. One key area is the design and virtual screening of analogues for potential biological activity. wikipedia.orgnih.govnih.govcornell.edu Virtual screening involves the computational evaluation of large libraries of molecules to identify those that are likely to bind to a specific biological target, such as a protein or enzyme. wikipedia.orgnih.gov This can be done through ligand-based methods, which rely on the similarity to known active compounds, or structure-based methods, which use the 3D structure of the target. nih.gov

A typical virtual screening workflow that could be applied to analogues of this compound is outlined in the table below.

| Step | Description | Computational Tools |

| 1. Library Generation | Create a virtual library of analogues by modifying the structure of this compound (e.g., by changing substituents on the aromatic ring or modifying the propoxy chain). | Chemical drawing software, library enumeration tools. |

| 2. Ligand Preparation | Generate 3D conformations for each molecule in the library and assign appropriate protonation states and charges. | Molecular modeling software (e.g., Schrödinger, MOE). |

| 3. Target Selection and Preparation | Identify a biological target of interest and prepare its 3D structure for docking (e.g., by removing water molecules and adding hydrogen atoms). | Protein Data Bank (PDB), protein preparation tools. |

| 4. Molecular Docking | "Dock" each molecule from the library into the binding site of the target protein to predict its binding mode and affinity. nih.gov | Docking software (e.g., AutoDock, Glide, GOLD). |

| 5. Scoring and Ranking | Use scoring functions to rank the molecules based on their predicted binding affinity and other criteria. | Integrated in docking software. |

| 6. Post-processing and Filtering | Apply filters to remove molecules with undesirable properties (e.g., poor drug-likeness, potential toxicity). | ADMET prediction tools, cheminformatics software. |

| 7. Hit Selection | Select a smaller subset of promising candidates for experimental testing. | Manual inspection and analysis of results. |